(2E)-13-acetyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
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Overview
Description
The compound (2E)-13-acetyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic molecule with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-13-acetyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core thiazolo[2,3-d][1,3,5]benzoxadiazocin structure, followed by the introduction of the acetyl and furyl groups. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-13-acetyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The furyl and thiazole rings can be oxidized under specific conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the acetyl group can yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may have potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics such as enhanced stability, reactivity, or functionality to the materials.
Mechanism of Action
The mechanism by which (2E)-13-acetyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-13-acetyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one include other thiazole and benzoxadiazocin derivatives. These compounds share structural similarities but may differ in the specific functional groups attached to the core structure.
Uniqueness
What sets this compound apart from its analogs is the combination of the acetyl, furyl, and chlorophenyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C26H19ClN2O4S |
---|---|
Molecular Weight |
491g/mol |
IUPAC Name |
(13E)-16-acetyl-13-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one |
InChI |
InChI=1S/C26H19ClN2O4S/c1-14(30)22-23-17-8-4-6-10-20(17)33-26(22,2)28-25-29(23)24(31)21(34-25)13-15-11-12-19(32-15)16-7-3-5-9-18(16)27/h3-13,22-23H,1-2H3/b21-13+ |
InChI Key |
UFDHGFTWQFLHRQ-FYJGNVAPSA-N |
SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=C(O5)C6=CC=CC=C6Cl)S4)C |
Isomeric SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C\C5=CC=C(O5)C6=CC=CC=C6Cl)/S4)C |
Canonical SMILES |
CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=C(O5)C6=CC=CC=C6Cl)S4)C |
Origin of Product |
United States |
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